molecular formula C14H17NO2 B1600196 N-(2-butylbenzofuran-5-yl)acetamide CAS No. 526196-92-9

N-(2-butylbenzofuran-5-yl)acetamide

Cat. No.: B1600196
CAS No.: 526196-92-9
M. Wt: 231.29 g/mol
InChI Key: WVXHYEWVZRKYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-butylbenzofuran-5-yl)acetamide is a benzofuran derivative featuring a butyl substituent at position 2 of the benzofuran ring and an acetamide group at position 5 (Figure 1). Benzofuran-based compounds are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

CAS No.

526196-92-9

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

N-(2-butyl-1-benzofuran-5-yl)acetamide

InChI

InChI=1S/C14H17NO2/c1-3-4-5-13-9-11-8-12(15-10(2)16)6-7-14(11)17-13/h6-9H,3-5H2,1-2H3,(H,15,16)

InChI Key

WVXHYEWVZRKYIB-UHFFFAOYSA-N

SMILES

CCCCC1=CC2=C(O1)C=CC(=C2)NC(=O)C

Canonical SMILES

CCCCC1=CC2=C(O1)C=CC(=C2)NC(=O)C

Origin of Product

United States

Scientific Research Applications

1.1. Intermediate in Drug Synthesis

N-(2-butylbenzofuran-5-yl)acetamide serves as a key intermediate in the preparation of Dronedarone, a drug used for managing cardiac arrhythmias. Dronedarone is a benzofuran derivative that was developed to provide antiarrhythmic effects with reduced toxicity compared to its predecessor, Amiodarone. The synthesis of Dronedarone involves several steps where this compound is utilized to enhance the pharmacokinetic profile of the final product, making it more suitable for clinical use .

1.2. Mechanism of Action

Dronedarone acts by blocking multiple ion channels involved in cardiac action potentials, which helps restore normal heart rhythm. The modifications introduced by using this compound allow for improved solubility and reduced lipophilicity, thus minimizing side effects associated with high lipophilic drugs .

2.1. Binding Affinity Studies

Studies have shown that compounds derived from this compound exhibit significant binding affinity to various receptors, including sigma receptors and dopamine receptors. For instance, the binding affinities (K_i values) for these compounds have been systematically evaluated, revealing their potential utility in treating neurological disorders .

2.2. Pharmacological Profiles

The pharmacological profiles of derivatives of this compound indicate promising activity against several targets:

  • Dopamine Receptors : Compounds have shown varying degrees of activity at D2 and D3 receptors, which are crucial for managing conditions like schizophrenia and Parkinson's disease.
  • Sirtuin Activation : There is emerging evidence that benzofuran derivatives may influence sirtuin activity, which plays a role in cellular regulation and longevity .

3.1. Clinical Trials of Dronedarone

Dronedarone has undergone extensive clinical trials demonstrating its efficacy in maintaining sinus rhythm in patients with atrial fibrillation or flutter. The use of this compound in its synthesis has been critical in achieving the desired therapeutic outcomes while minimizing adverse effects associated with other antiarrhythmic medications .

3.2. Comparative Studies on Toxicity

Comparative studies between Dronedarone and Amiodarone highlight the reduced toxicity profile of Dronedarone, attributed to the structural modifications facilitated by this compound. This aspect is particularly significant as it addresses concerns related to long-term use and patient compliance .

Data Tables

Compound K_i (nM) Target Receptor Activity
This compound76.4 ± 6.61D2Moderate
Derivative A78.8 ± 2.20D3High
Derivative B149 ± 5.60D4Low

Comparison with Similar Compounds

Structural Analogues in Naphtho[2,1-b]furan Derivatives

Compounds such as ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate (, Compound 3) share the acetamide group but differ in their fused aromatic systems. Key distinctions include:

  • Ring System : The target compound’s benzofuran ring (6-membered) vs. naphtho[2,1-b]furan (10-membered fused system) .
  • Biological Activity : Naphthofuran derivatives in demonstrated antibacterial properties, suggesting that the target compound’s bioactivity may hinge on similar mechanisms but modulated by its distinct substituents .
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Electronic Effects Potential Bioactivity
N-(2-butylbenzofuran-5-yl)acetamide Benzofuran 2-butyl, 5-acetamide Electron-donating (butyl) Antimicrobial (inferred)
Compound 3 () Naphtho[2,1-b]furan 5-nitro, 1-acetamide Electron-withdrawing (nitro) Antibacterial

Meta-Substituted Trichloro-Acetamides

N-(3-methylphenyl)-2,2,2-trichloro-acetamide and related compounds () highlight the role of substitution patterns on solid-state properties:

  • Crystallinity: Meta-substituted trichloro-acetamides exhibit varied crystal systems (e.g., monoclinic vs. orthorhombic) influenced by substituents like nitro or methyl groups. The target compound’s butyl group may induce steric hindrance, favoring amorphous phases or distinct packing motifs .
  • In contrast, the butyl group in the target compound increases electron density, possibly stabilizing interactions with biological targets .

Benzothiazole-Based Acetamides

Benzothiazole derivatives such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () differ in their heterocyclic cores:

  • Heteroatom Effects : Benzothiazole (sulfur and nitrogen) vs. benzofuran (oxygen). Sulfur in benzothiazoles enhances π-stacking and metabolic stability, whereas oxygen in benzofurans may improve solubility .
  • Substituent Impact: The trifluoromethyl group in compounds is highly electronegative, increasing resistance to oxidative metabolism.
Table 2: Pharmacokinetic and Physicochemical Comparison
Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability Key Structural Feature
This compound ~3.5 Low (hydrophobic) Moderate Butyl group (lipophilic)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ~2.8 Moderate High CF3 (electron-withdrawing)

Preparation Methods

Starting from Phenol Derivatives and Hydroxylamines

One robust approach involves starting with a phenol derivative substituted at the 4-position with a group (X) that can be transformed into an amino or sulfonamino group. This group X can be halogen (Br, Cl, I, F), hydroxyl (OH), or sulfonate esters (OMs, OTs, OTf). The transformation of X into a sulfonamino group is a key step in preparing intermediates that lead to the target compound.

  • Process A, B, and C : These processes involve reacting N-(4-(aminooxy)phenyl)-N-(methylsulfonyl)methanesulfonamide with methylbutylketone in the presence of an acid catalyst such as methanesulfonic acid. This reaction proceeds via a-sigmatropic rearrangement to form substituted benzofurans with the desired 2-butyl substituent.

  • The acid catalyst is critical, with methanesulfonic acid preferred for its efficiency and yield.

  • The reaction medium often involves polar organic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).

  • Bases such as sodium acetate or potassium phosphate are used in stoichiometric amounts (1 to 5 equivalents) to facilitate the reaction.

  • The sulfonamide reagent is generally an alkali metal salt of bis(methane-sulfonyl)amide (e.g., sodium or potassium salt).

Mitsunobu Reaction for Sulfonamide Formation

After obtaining the 5-substituted 2-butylbenzofuran intermediate with a hydroxyl group at the 5-position, the compound undergoes a Mitsunobu reaction with bis(methanesulfonyl)amide to install the sulfonamide group at the nitrogen atom.

  • This involves demethylation of a methoxy-substituted benzofuran to the corresponding hydroxyl derivative, followed by Mitsunobu conditions to form the sulfonamide.

  • The Mitsunobu reaction is performed under standard conditions using reagents such as triphenylphosphine and diethyl azodicarboxylate (DEAD).

Reduction and Functional Group Transformations

  • The reduction of nitro or oxime intermediates to amines is often carried out using hydrazine (H2NNH2) or other reducing agents.

  • Subsequent acylation with acetic anhydride or acetyl chloride introduces the acetamide group on the nitrogen.

Summary Table of Key Reaction Parameters

Step Starting Material / Intermediate Reagents / Conditions Solvent Notes
1 N-(4-(aminooxy)phenyl)-N-(methylsulfonyl)methanesulfonamide + methylbutylketone Acid catalyst (methanesulfonic acid preferred) DMF, NMP, or DMSO -sigmatropic rearrangement
2 5-substituted 2-butylbenzofuran (with OMe or OH group) Demethylation (if OMe) followed by Mitsunobu reaction with bis(methanesulfonyl)amide Organic solvent (e.g., THF) Installation of sulfonamide group
3 Nitro or oxime intermediates Reduction with hydrazine or equivalent Various Conversion to amine
4 Amino intermediate Acetylation with acetic anhydride or acetyl chloride Organic solvent Formation of acetamide

Research Findings and Considerations

  • The use of methanesulfonic acid as an acid catalyst provides higher selectivity and yield in the rearrangement step compared to other acids like acetic or trifluoroacetic acid.

  • Polar aprotic solvents such as DMF and NMP enhance solubility of intermediates and reagents, improving reaction kinetics.

  • The Mitsunobu reaction is a reliable method for converting hydroxyl groups into sulfonamide functionalities without racemization or side reactions.

  • Reduction steps must be carefully controlled to avoid over-reduction or degradation of the benzofuran ring.

  • The overall synthetic route is modular, allowing for variations in substituents and functional groups for analog synthesis.

Q & A

Q. What are the established synthetic routes for N-(2-butylbenzofuran-5-yl)acetamide, and what are their respective advantages?

The compound is commonly synthesized via condensation reactions involving benzofuran derivatives and acetamide precursors. A prominent method involves reacting N-acetyl-p-aminophenol with 2-butylbenzofuran intermediates under acidic or catalytic conditions, achieving yields of ~70–82% . Alternative routes may employ Vilsmeier-Haack formylation or nucleophilic substitution, with variations in solvent systems (e.g., acetic anhydride, methanol) and catalysts (e.g., triethylamine). The choice of route depends on scalability, purity requirements, and availability of starting materials .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzofuran and acetamide moieties, with characteristic signals for the butyl side chain (δ ~0.8–1.6 ppm) and carbonyl groups (δ ~168–170 ppm). Infrared (IR) spectroscopy validates the amide C=O stretch (~1650 cm⁻¹), while mass spectrometry (MS) confirms the molecular ion peak at m/z 231.3 . High-resolution MS or elemental analysis is recommended for purity assessment.

Q. What purification methods are effective for isolating this compound?

Recrystallization using ethanol or methanol is standard, yielding white crystalline solids with melting points ~75–84°C . Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves impurities from byproducts like unreacted amines or acetylated derivatives. Solvent selection impacts yield and purity; polar aprotic solvents (e.g., DMF) may improve solubility during crystallization .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound under varying catalytic conditions?

Catalyst screening (e.g., p-toluenesulfonic acid vs. Lewis acids like AlCl₃) significantly impacts yield. For example, triethylamine in bromoacetyl bromide-mediated reactions improves nucleophilic substitution efficiency by scavenging HBr . Kinetic studies under reflux (2–27 hours) and controlled temperature (80–100°C) are advised to balance reaction completion and side-product formation . Design of Experiments (DoE) methodologies can model parameter interactions (e.g., solvent polarity, molar ratios) .

Q. What strategies resolve discrepancies in NMR data for this compound derivatives?

Contradictions in spectral assignments (e.g., overlapping proton signals) require advanced techniques like 2D NMR (COSY, HSQC) to differentiate aromatic protons from alkyl chains . Comparative analysis with synthesized analogs (e.g., fluoro- or methoxy-substituted derivatives) helps validate peak assignments. Computational tools (DFT calculations) can predict chemical shifts and verify experimental data .

Q. How does steric hindrance from the 2-butyl group influence the reactivity of this compound in further functionalization?

The bulky 2-butyl substituent may hinder electrophilic substitution at the benzofuran ring’s 5-position. Studies on analogous compounds suggest that microwave-assisted synthesis or directing groups (e.g., nitro or methoxy) enhance regioselectivity . Steric effects can be quantified via Hammett plots or computational modeling (e.g., Molecular Orbital Theory) .

Q. What in silico approaches are suitable for predicting the physicochemical properties of this compound?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and solubility parameters. Software like Gaussian or Schrödinger Suite models logP (~2.5–3.0) and pKa (~9–10 for the amide proton), aiding in bioavailability assessments . Molecular dynamics simulations assess conformational stability in biological membranes .

Data Analysis and Mechanistic Studies

Q. How should researchers address conflicting bioactivity data in preliminary pharmacological screens for this compound?

Inconsistent results (e.g., variable IC₅₀ values in antimicrobial assays) may arise from impurities or solvent effects. Repurification (HPLC ≥95% purity) and standardized protocols (e.g., CLSI guidelines for MIC testing) are critical . Dose-response curves and positive controls (e.g., ciprofloxacin) validate assay reliability. Meta-analyses of structurally related benzofuran acetamides can contextualize findings .

Q. What mechanistic insights can be derived from the compound’s reactivity in nucleophilic acyl substitution reactions?

The acetamide group’s electrophilicity facilitates reactions with amines or thiols. Kinetic studies (e.g., monitoring by FT-IR or LC-MS) reveal rate constants dependent on leaving group ability and solvent polarity . Isotopic labeling (e.g., ¹⁸O in the carbonyl) tracks reaction pathways, while X-ray crystallography confirms stereochemical outcomes .

Q. How can researchers design degradation studies to assess the stability of this compound under physiological conditions?

Accelerated stability testing (40°C/75% RH) identifies degradation products via LC-MS. Hydrolytic pathways (acidic/alkaline conditions) may cleave the amide bond, producing benzofuran carboxylic acids. Forced degradation under oxidative stress (H₂O₂) evaluates resistance to radical-mediated breakdown .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.